Potassium 2-naphthalenetrifluoroborate
Overview
Description
Potassium 2-naphthalenetrifluoroborate is a chemical compound with the formula C10H7BF3K . It is used as a reactant for various chemical reactions such as iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .
Molecular Structure Analysis
The molecular structure of Potassium 2-naphthalenetrifluoroborate is represented by the SMILES string [K+].F [B-] (F) (F)c1ccc2ccccc2c1 . The molecular weight of the compound is 234.07 .Chemical Reactions Analysis
Potassium 2-naphthalenetrifluoroborate is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .Physical And Chemical Properties Analysis
Potassium 2-naphthalenetrifluoroborate is a white to almost white powder . It has a melting point of >300 °C .Scientific Research Applications
Labelling Agent for Liquid Chromatography
Potassium 2-naphthalenetrifluoroborate, specifically 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, is utilized as a labelling agent for the ultraviolet and fluorescent detection of carboxylic acids in high-performance liquid chromatography. This reagent is stable, easily synthesized, and facilitates efficient derivatization of carboxylic acids for detection purposes, demonstrating its utility in biochemical analysis (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Organic Anode for Potassium-Ion Battery
A derivative of potassium 2-naphthalenetrifluoroborate, potassium naphthalene-2,6-dicarboxylate, shows promising applications as an advanced organic anode in potassium-ion batteries. Its efficient K+ storage and release capabilities, along with a high specific capacity, make it a significant material in the development of energy storage technologies (Li, Xue, Ma, & Li, 2018).
Radical Anion Reductants
Potassium naphthalenide, a closely related compound, is identified as a common radical anion reductant. Its isolation as a simple, stable solid expands its usability in redox chemistry, allowing for precise stoichiometric applications in various chemical reactions (Scott, Ooro, Collins, Shatruk, Yakovenko, Dunbar, & Zhou, 2009).
Electromagnetic Properties
Research on potassium-intercalated naphthalene derivatives, such as 2,7-dimethylnaphthalene, reveals intriguing electromagnetic properties. These studies contribute to the understanding and development of novel organic magnetic materials and potentially superconducting materials (Wu, Wang, Yang, Fu, Lv, Yu, Chen, Gao, & Huang, 2021).
Safety And Hazards
Potassium 2-naphthalenetrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Relevant Papers Unfortunately, the search results did not provide specific papers related to Potassium 2-naphthalenetrifluoroborate .
properties
IUPAC Name |
potassium;trifluoro(naphthalen-2-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJHJJHIOIXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635484 | |
Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-naphthalenetrifluoroborate | |
CAS RN |
668984-08-5 | |
Record name | Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668984-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-naphthalenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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